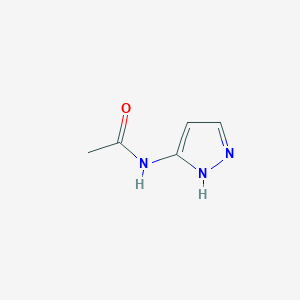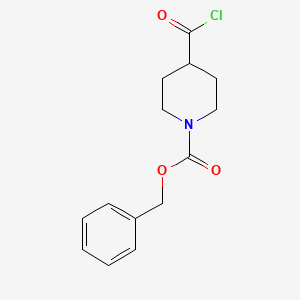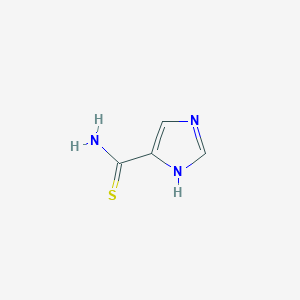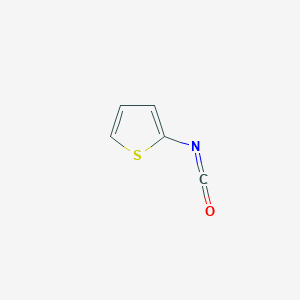
3-Acetylaminopyrazole
Vue d'ensemble
Description
3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of 3-Acetylaminopyrazole and similar compounds is a topic of interest in the field of chemistry . Pyrazole derivatives are synthesized using strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and are used in forming various fused systems .
Molecular Structure Analysis
3-Acetylaminopyrazole contains a total of 16 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Pyrazole .
Chemical Reactions Analysis
Pyrazole derivatives, including 3-Acetylaminopyrazole, are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
3-Acetylaminopyrazole serves as a precursor in the synthesis of complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems are significant in pharmaceutical research due to their potential biological activities.
Medicinal Chemistry: Antimicrobial Agents
A series of compounds derived from 3-Acetylaminopyrazole, bearing a thiourea moiety, have shown sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) in the presence of bioavailable copper . This highlights its role in developing new antimicrobial agents.
Tautomerism Studies
The tautomerism exhibited by 3-Acetylaminopyrazole is of structural interest. Understanding its tautomeric and conformational preferences is crucial for designing synthetic methods and predicting the biological activities of compounds with a pyrazole moiety .
Ligand Design for Enzyme Inhibition
3-Acetylaminopyrazole frameworks can provide useful ligands for enzymes and receptors, such as p38MAPK and various kinases . This application is essential for designing inhibitors that can modulate enzyme activity for therapeutic purposes.
Anti-inflammatory and Anticancer Research
The pyrazole nucleus, including derivatives like 3-Acetylaminopyrazole, is being explored for its therapeutic potential in anti-inflammatory and anticancer medications. The recent approval of Pirtobrutinib, a pyrazole-based compound, underscores the significance of this research area .
Material Science Applications
Pyrazole derivatives, including 3-Acetylaminopyrazole, are investigated for their photophysical properties, which can be applied in material science for the development of new materials with unique characteristics .
Organic Synthesis: Directing Groups
In organic synthesis, 3-Acetylaminopyrazole can act as a directing group, influencing the reactivity and orientation of reactions to form specific products .
Industrial Applications
The versatility of 3-Acetylaminopyrazole extends to industrial applications, where it can be used as an intermediate in the synthesis of chemicals that are crucial for various industries .
Safety and Hazards
Orientations Futures
While specific future directions for 3-Acetylaminopyrazole are not mentioned in the search results, there is a general interest in the synthesis and properties of pyrazole derivatives, including 3-Acetylaminopyrazole . The focus is on preparing this functional scaffold and finding new and improved applications .
Mécanisme D'action
Target of Action
3-Acetylaminopyrazole, also known as 3-Acetamidopyrazole, is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
3-Acetylaminopyrazole, as a pyrazole derivative, may influence various biochemical pathways. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and have a possible impact on the synthetic strategies where pyrazoles take part . .
Result of Action
It’s known that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may have significant biological effects.
Propriétés
IUPAC Name |
N-(1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSKIQUMIWCMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380550 | |
| Record name | 3-Acetylaminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylaminopyrazole | |
CAS RN |
3553-12-6 | |
| Record name | 3-Acetylaminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 3-acetamidopyrazole as described in the research?
A1: The research highlights an interesting finding regarding the synthesis of 3-acetamidopyrazole. It states that monoacylation of 3-aminopyrazole unexpectedly yields a mixture of 1- and 2-acylated aminopyrazoles. [] This mixture then undergoes a solid-state rearrangement over time to form the desired 3-acetamidopyrazole. [] The researchers investigated the mechanism and kinetics of this unusual solid-state rearrangement using solid-state and traditional NMR methods. [] This finding is significant as it reveals a unique pathway for obtaining the 3-acetamidopyrazole derivative.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)












